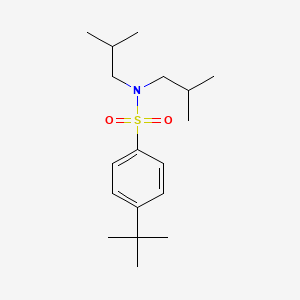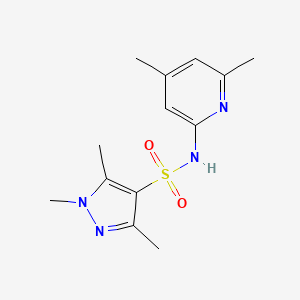
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide, also known as TCS, is a chemical compound that has been widely used in scientific research for many years. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. TCS has been found to have a wide range of biological activities and has been studied extensively for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is not well understood. It is believed to exert its biological effects by binding to specific target molecules in cells. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes and to interfere with the function of certain proteins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce oxidative stress and to protect against cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is also stable and has a long shelf life. However, 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has some limitations. It is toxic and must be handled with care. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide can also be difficult to dissolve in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of new synthetic methods for 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Another area of interest is the study of the mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Further research is also needed to determine the potential uses of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in the treatment of various diseases. Additionally, research is needed to determine the safety and toxicity of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in humans.
Métodos De Síntesis
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is synthesized by the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-phenyl aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide as the final product. The synthesis of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been used extensively in scientific research for its various biological activities. It has been found to have antibacterial, antifungal, and antiviral properties. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and to have a protective effect on pancreatic beta cells.
Propiedades
IUPAC Name |
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO2S/c19-14-10-16(21)18(11-15(14)20)25(23,24)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMXJTGQERUHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)

![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)
![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)


![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)